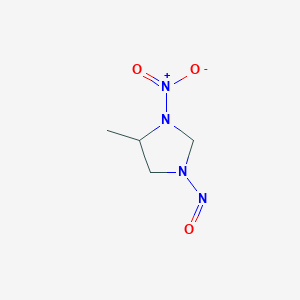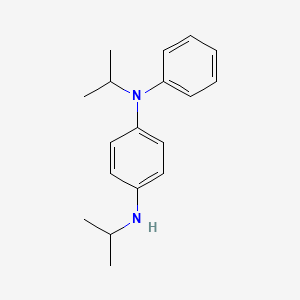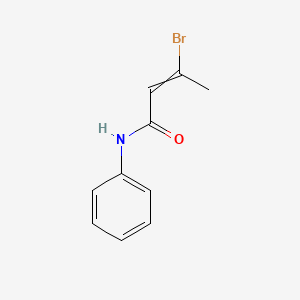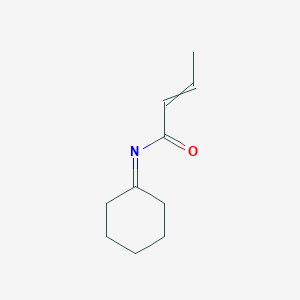
4-Methyl-3-nitro-1-nitrosoimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-nitro-1-nitrosoimidazolidine is a heterocyclic compound featuring an imidazolidine ring substituted with methyl, nitro, and nitroso groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-1-nitrosoimidazolidine typically involves the nitration and nitrosation of imidazolidine derivatives. One common method includes the reaction of 4-methylimidazolidine with nitric acid and nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst to facilitate the nitration and nitrosation processes .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
化学反应分析
Types of Reactions: 4-Methyl-3-nitro-1-nitrosoimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-Methyl-3,5-dinitro-1-nitrosoimidazolidine.
Reduction: Formation of 4-Methyl-3-amino-1-nitrosoimidazolidine.
Substitution: Formation of various substituted imidazolidine derivatives depending on the electrophile used.
科学研究应用
4-Methyl-3-nitro-1-nitrosoimidazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a mutagenic agent in genetic studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 4-Methyl-3-nitro-1-nitrosoimidazolidine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to DNA damage and mutagenesis. The nitro group can undergo reduction to form reactive nitrogen species, which can further interact with cellular targets .
相似化合物的比较
- 4-Methyl-3-nitroimidazolidine
- 3-Nitro-1-nitrosoimidazolidine
- 4-Methyl-1-nitrosoimidazolidine
Comparison: 4-Methyl-3-nitro-1-nitrosoimidazolidine is unique due to the presence of both nitro and nitroso groups on the imidazolidine ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to similar compounds that may only have one of these functional groups.
属性
CAS 编号 |
93000-59-0 |
|---|---|
分子式 |
C4H8N4O3 |
分子量 |
160.13 g/mol |
IUPAC 名称 |
4-methyl-3-nitro-1-nitrosoimidazolidine |
InChI |
InChI=1S/C4H8N4O3/c1-4-2-6(5-9)3-7(4)8(10)11/h4H,2-3H2,1H3 |
InChI 键 |
SKSNXRBGBJBGIT-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CN1[N+](=O)[O-])N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)


![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)

![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)


![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)

![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)
